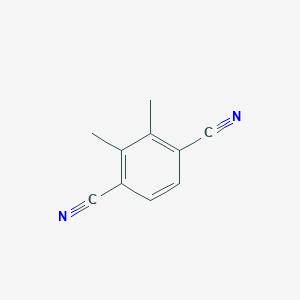

2,3-Dimethylbenzene-1,4-dicarbonitrile

Descripción general

Descripción

“2,3-Dimethylbenzene-1,4-dicarbonitrile” is an organic compound with the molecular formula C10H8N2. It is a derivative of dimethylbenzene, also known as xylene . Xylene is a colorless, flammable liquid of great industrial value .

Synthesis Analysis

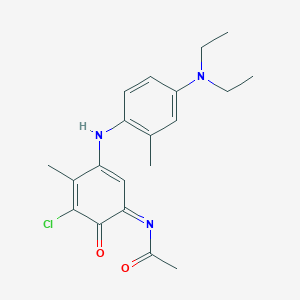

The synthesis of “2,3-Dimethylbenzene-1,4-dicarbonitrile” could potentially involve the coupling of 1,2-bis-boronic esters . This process involves the formation of a boronate complex with an electron-rich aryllithium. In the presence of an electron-deficient aryl nitrile, an electron donor–acceptor complex is formed . Following visible-light photoinduced electron transfer, a primary radical is generated which isomerizes to the more stable secondary radical before radical-radical coupling with the arene radical-anion .Molecular Structure Analysis

The molecular structure of “2,3-Dimethylbenzene-1,4-dicarbonitrile” consists of a benzene ring with two methyl groups and two nitrile groups attached. The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.Chemical Reactions Analysis

The chemical reactions involving “2,3-Dimethylbenzene-1,4-dicarbonitrile” could potentially involve electrophilic aromatic substitution reactions . These reactions involve the attack of an aromatic ring on a carbocation .Aplicaciones Científicas De Investigación

Corrosion Inhibition :

- 2-Aminobenzene-1,3-dicarbonitriles have potential as green corrosion inhibitors for aluminum in 0.5 M NaOH, exhibiting mixed-type inhibitory effects (Verma et al., 2015).

- ABDN-3, a 2-aminobenzene-1,3-dicarbonitrile derivative, effectively inhibits mild steel corrosion in 1M HCl, with a high inhibition efficiency (Verma, Quraishi, & Singh, 2015).

Photoinduced Electron Transfer Reactions :

- Substituents like 2-methyl-BDC or 2,5-dimethyl-BDC can increase the quantum yield in photoinduced electron transfer reactions in alcohol, making them more efficient than 1,4-benzenedicarbonitrile (Suzuki et al., 1997).

Regiospecific Synthesis :

- Photoevaporation of 2-methyl- and 2,4-dimethylbenzophenone with certain reactants leads to the regiospecific synthesis of complex hydrocarbons (Pfau, Rowe, & Heindel, 1978).

Combustion and Fuel Cells :

- 1,2-Dimethylbenzene shows higher reactivity than its isomers under specific conditions, suggesting its potential as a fuel for combustion in fuel cells (Gaïl et al., 2008).

Thermodynamic Properties :

- Research has provided values of condensed-phase heat capacities and enthalpies for compounds like 1,4-dimethylbenzene and 2,3-dimethylnaphthalene, giving insights into their thermodynamic properties (Messerly et al., 1988).

Synthesis of Hydrocarbons :

- The synthesis of hydrocarbons through the reaction of phenyllithium and bromobenzene and lithium was demonstrated, offering a method with high yield and easy access (Wittig, 1980).

Environmental Water Purification :

- Porphyrazines synthesized from 1,4-dimethylbenzene derivatives have been used as photocatalysts for purifying environmental waters by oxidizing pollutants using solar energy (Abdel-Razik, Almahy, & El-Badry, 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dimethylbenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-8(2)10(6-12)4-3-9(7)5-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJAONKADPJUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611665 | |

| Record name | 2,3-Dimethylbenzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylbenzene-1,4-dicarbonitrile | |

CAS RN |

103754-49-0 | |

| Record name | 2,3-Dimethylbenzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

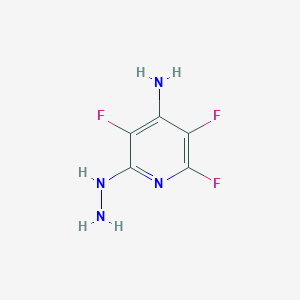

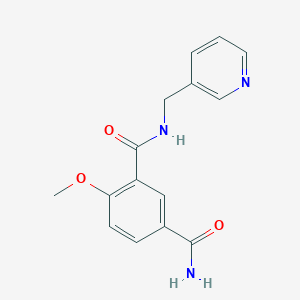

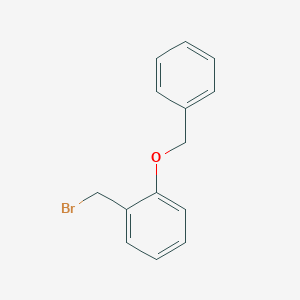

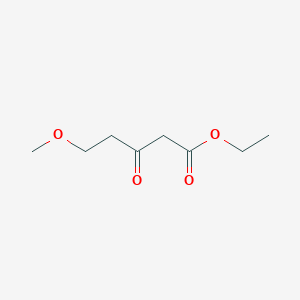

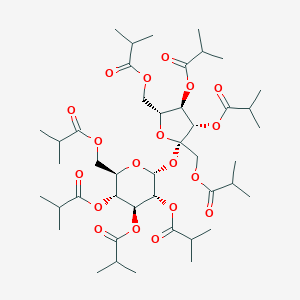

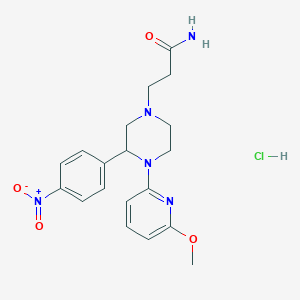

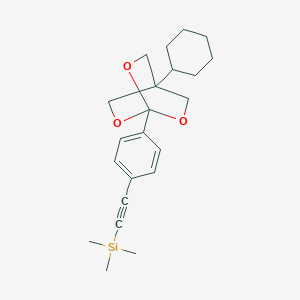

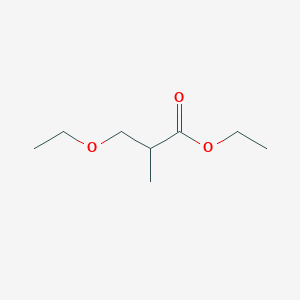

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.